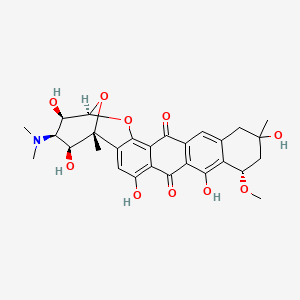
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two chlorinated aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline under basic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes coupling to form the diazene compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can be used as a building block for the synthesis of more complex molecules. Its diazene group makes it a useful intermediate in organic synthesis.
Biology
Medicine
There is limited information on the direct medical applications of this compound. its structural features suggest it could be explored for pharmaceutical development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other materials due to its stable diazene linkage and chlorinated aromatic rings.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene would depend on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A compound with a similar diazene group but without the sulfonyl and chlorinated substituents.
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Eigenschaften
CAS-Nummer |
64170-89-4 |
|---|---|
Molekularformel |
C12H8Cl2N2O2S |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
4-chloro-N-(4-chlorophenyl)iminobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-9-1-5-11(6-2-9)15-16-19(17,18)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
PZBWKORSSLDLOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
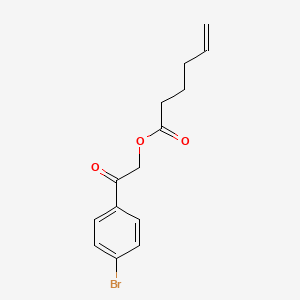
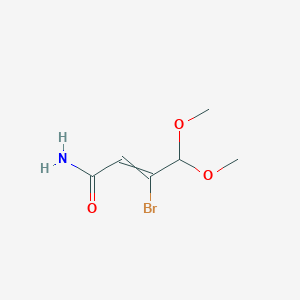
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)


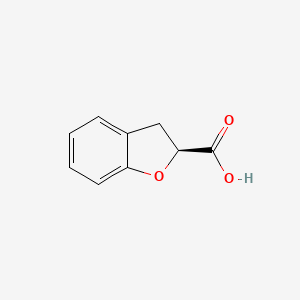
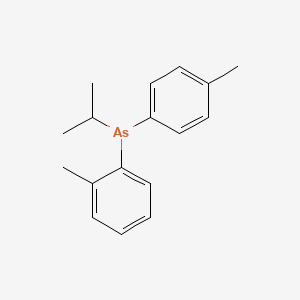
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
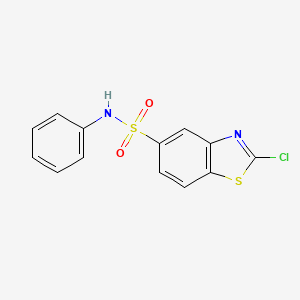
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
